molecular formula C15H18BrNO3 B12066676 [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12066676
M. Wt: 340.21 g/mol
InChI Key: QCXUPVKDJMNPBO-UHFFFAOYSA-N
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Description

[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a tert-butyl carbamate group (-O(C(CH₃)₃)C(O)NH-) attached to an ethyl chain, which is further connected to a substituted phenoxy group. The phenyl ring is functionalized with a bromine atom at the 2-position and an ethynyl (-C≡CH) group at the 4-position. This structure combines a protected amine (via the tert-butyl carbamate group) with a bromo-ethynyl aromatic system, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromo-4-ethynylphenoxy)ethyl]carbamate

InChI

InChI=1S/C15H18BrNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18)

InChI Key

QCXUPVKDJMNPBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Bromination: The starting material, 2-ethynylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Ether Formation: The brominated phenol is then reacted with ethylene oxide or a similar ethylene derivative to form the ethoxy linkage.

    Carbamate Formation: The resulting compound is treated with tert-butyl chloroformate and a base (such as triethylamine) to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethynyl group can be involved in oxidation reactions to form carbonyl compounds or reduction reactions to form alkenes or alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with copper co-catalysts in the presence of bases like triethylamine.

Major Products

    Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

    Coupling: Products include substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its brominated phenyl ring and ethynyl group can act as probes in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The carbamate ester moiety is particularly interesting for developing prodrugs that release active agents in vivo.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions with aromatic systems. The carbamate ester can undergo hydrolysis to release active agents, making it useful in drug delivery systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Reactivity/Applications Reference Evidence
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester 2-Br, 4-C≡CH ~338* Alkyne coupling, cross-coupling intermediates
[1-(2-Bromo-4-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester 2-Br, 4-CH₃ 312 Halogen-directed coupling reactions
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester 4-Cl, 2-F 245.68 Electrophilic substitution, halogen exchange
[2-(3-Bromo-5-hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester 3-Br, 5-OH, 4-OCH₃ ~342* Multi-step synthesis for bioactive molecules
(4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester 4-F, 2-pyridinyl 334 Suzuki coupling intermediates

*Estimated based on structural analogs.

Key Observations:

Substituent Diversity :

  • Bromine and ethynyl groups (target compound) enhance reactivity in metal-catalyzed cross-couplings compared to methyl or methoxy groups .
  • Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity of the aromatic ring, facilitating nucleophilic substitution .

Synthetic Utility :

  • The tert-butyl carbamate group acts as a temporary protective group for amines, enabling selective deprotection under acidic conditions (e.g., TFA, as in ) .
  • Ethynyl groups allow for Huisgen cycloaddition (click chemistry) to attach biomolecules or polymers .

Reactivity Differences: Bromine in the target compound can undergo Suzuki-Miyaura coupling with boronic acids, while ethynyl groups participate in Sonogashira reactions . Compounds with amino substituents (e.g., ) are prone to acylation or alkylation, expanding their utility in peptide synthesis .

Insights:

  • Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) are prevalent for introducing aryl and alkyne groups .
  • Multi-step syntheses often require protective group strategies (e.g., tert-butyl carbamate) to prevent side reactions .

Biological Activity

[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester (C15H18BrNO3) is a synthetic organic compound characterized by its unique structural features, including a bromo-substituted phenoxy group and a carbamic acid tert-butyl ester moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.

  • Molecular Formula : C15H18BrNO3
  • Molecular Weight : 340.22 g/mol
  • CAS Number : 138985605

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The ethyl linker provides flexibility, facilitating interactions with target proteins or enzymes.

Biological Activity Overview

Research indicates that [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications as an antimicrobial agent.
  • Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases reveal that the compound may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study focused on the efficacy of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester on cancer cell lines demonstrated significant inhibition of cell growth in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Inhibition of proliferation

Antimicrobial Properties

In vitro studies have evaluated the antimicrobial activity against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neuroprotective Effects

Research into the neuroprotective effects highlighted its potential in mitigating oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease.

  • Cell Viability Assay : Treatment with the compound improved cell viability significantly compared to controls treated only with amyloid-beta.
  • Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels were observed, indicating a protective effect against oxidative damage.

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